molecular formula C17H18N6O3 B11150586 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide

Cat. No.: B11150586
M. Wt: 354.4 g/mol
InChI Key: YMLNDOZSUFGZPW-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE is a complex organic compound that features a quinoxaline and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline ring through the condensation of an o-phenylenediamine with a dicarbonyl compound. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl chain. The final step involves the coupling of the quinoxaline derivative with a pyrimidine-based amine under amide bond-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.

    Reduction: The carbonyl groups in the quinoxaline ring can be reduced to form the corresponding alcohols.

    Substitution: The amide and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring can yield quinoxaline N-oxides, while reduction can produce quinoxaline alcohols.

Scientific Research Applications

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine group can inhibit specific enzymes involved in nucleotide synthesis. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H18N6O3/c24-14(6-9-21-17-19-7-3-8-20-17)18-10-11-23-13-5-2-1-4-12(13)22-15(25)16(23)26/h1-5,7-8H,6,9-11H2,(H,18,24)(H,22,25)(H,19,20,21)

InChI Key

YMLNDOZSUFGZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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